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Abstract
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4),

has emerged as a critical sensory receptor for medium and long-chain fatty acids, playing a

pivotal role in a diverse range of physiological processes. Its discovery in the early 2000s

opened a new avenue of research into how the body senses dietary fats and regulates

metabolic and inflammatory responses. This technical guide provides an in-depth overview of

the discovery of GPR120, its multifaceted functions, and the intricate signaling pathways it

governs. Detailed experimental protocols for key assays are provided to facilitate further

research, and quantitative data on ligand interactions are summarized for comparative

analysis. Furthermore, this guide utilizes visualizations to illustrate the complex signaling

networks and experimental workflows associated with GPR120, offering a valuable resource for

researchers and professionals in the field of metabolic diseases, inflammation, and drug

discovery.

Discovery and Initial Characterization
The journey to understanding GPR120 began with the deorphanization of a previously

uncharacterized G protein-coupled receptor. In 2005, a seminal study by Hirasawa and

colleagues identified GPR120 as a receptor for unsaturated long-chain fatty acids[1]. This
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discovery was a significant breakthrough, as it provided a molecular link between dietary fats

and cellular signaling.

The initial characterization of GPR120 was carried out using a combination of molecular and

cellular techniques. Researchers cloned the receptor and expressed it in heterologous cell

systems, such as HEK293 cells. A key experimental approach involved the use of a GPR120-

enhanced green fluorescent protein (EGFP) fusion construct, which allowed for the

visualization of receptor internalization upon ligand binding. This internalization assay, coupled

with the measurement of downstream signaling events, was instrumental in identifying the first

ligands for GPR120.

Subsequent studies led to the cloning and characterization of GPR120 orthologs in other

species, including the cynomolgus monkey, and the identification of splice variants in humans,

which exhibit differential signaling properties[2]. The receptor is encoded by the FFAR4 gene,

located on chromosome 10q23.33 in humans.

Physiological Functions of GPR120 (FFAR4)
GPR120 is expressed in a variety of tissues and cell types, reflecting its broad physiological

roles. High levels of expression are found in the gastrointestinal tract, adipose tissue, and

immune cells, particularly macrophages. Its functions can be broadly categorized into two main

areas: metabolic regulation and inflammation.

Metabolic Regulation
GPR120 plays a crucial role in sensing dietary fats in the gut and orchestrating appropriate

metabolic responses. Its activation in enteroendocrine L-cells stimulates the secretion of

glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates glucose-stimulated

insulin secretion from pancreatic β-cells[1]. This positions GPR120 as a key regulator of

glucose homeostasis.

In adipocytes, GPR120 activation promotes glucose uptake and adipogenesis. Studies have

shown that GPR120 signaling enhances insulin sensitivity, making it an attractive target for the

treatment of type 2 diabetes and obesity. The metabolic phenotype of GPR120 knockout mice

further underscores its importance in metabolic health. These mice, particularly when fed a

high-fat diet, exhibit glucose intolerance, insulin resistance, and an obese phenotype.
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Anti-inflammatory Effects
Beyond its metabolic functions, GPR120 has emerged as a significant player in the regulation

of inflammation. It is highly expressed in macrophages, where its activation by omega-3 fatty

acids, such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), exerts potent

anti-inflammatory effects. This is achieved through the inhibition of pro-inflammatory signaling

pathways, such as those mediated by Toll-like receptors (TLRs) and tumor necrosis factor-

alpha (TNF-α). The anti-inflammatory actions of GPR120 are critical in the context of obesity-

induced chronic low-grade inflammation, a key contributor to insulin resistance.

Signaling Pathways
The diverse functions of GPR120 are mediated through distinct intracellular signaling

pathways. The two primary pathways are the Gαq/11-mediated pathway and the β-arrestin-2-

mediated pathway.

Gαq/11 Signaling Pathway
The metabolic effects of GPR120 are predominantly mediated through its coupling to the

Gαq/11 family of G proteins. Upon ligand binding, GPR120 activates phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from

intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade

ultimately leads to the activation of downstream effectors such as extracellular signal-regulated

kinase (ERK) and protein kinase B (Akt), which are involved in processes like GLP-1 secretion

and glucose uptake.
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Caption: GPR120 Gαq/11 Signaling Pathway.

β-arrestin-2 Signaling Pathway
The anti-inflammatory actions of GPR120 are primarily mediated through a G protein-

independent pathway involving β-arrestin-2. Upon agonist binding, GPR120 is phosphorylated,

leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex then internalizes

and acts as a scaffold to inhibit the transforming growth factor-β-activated kinase 1 (TAK1)

signaling pathway. This prevents the activation of downstream pro-inflammatory transcription

factors such as nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK), thereby

suppressing the production of inflammatory cytokines.
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Caption: GPR120 β-arrestin-2 Signaling Pathway.

Quantitative Data on Ligand Interactions
The following tables summarize the potency of various endogenous and synthetic ligands for

GPR120, as determined by different functional assays.

Table 1: Potency of Endogenous Fatty Acid Ligands for GPR120

Ligand Assay Type Cell Line EC50 / pEC50 Reference

α-Linolenic Acid

(ALA)

Calcium

Mobilization
HEK293 pEC50 = 5.16 [3]

Docosahexaenoi

c Acid (DHA)

β-arrestin

Recruitment
CHO-K1 EC50 ≈ 10 µM

Eicosapentaenoi

c Acid (EPA)

ERK

Phosphorylation
HEK293 EC50 ≈ 25 µM

Table 2: Potency of Synthetic Agonists for GPR120
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Agonist Assay Type Cell Line
EC50 /
pEC50

Selectivity
over GPR40

Reference

TUG-891
Calcium

Mobilization
CHO

EC50 = 43.7

nM
52-fold [4]

TUG-891
β-arrestin

Recruitment
HEK293 pEC50 = 7.36 1478-fold [3]

GW9508
Calcium

Mobilization
HEK293 pEC50 = 5.46

0.014-fold

(GPR40

selective)

[5]

Compound A
Agonist

Activity
Not Specified

EC50 = ~0.35

µM

Negligible

activation of

GPR40

[5]

Metabolex 36
Calcium

Mobilization
Not Specified pEC50 = 5.9 >100-fold [5]

TUG-1197
Calcium

Mobilization
HEK293

pEC50 = 6.6

(human)
Not specified [5]

Table 3: Potency of GPR120 Antagonists

Antagonist Assay Type Target IC50 Notes Reference

AH-7614 Not Specified GPR120 Not Specified

Selective

GPR120

antagonist

[4]

Grifolic acid
Proliferation

Inhibition
DU145 cells

IC50 = 5.7

µM

Also a partial

agonist
[4]

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study GPR120

function.
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GPR120 Cloning and Expression
Objective: To clone the full-length coding sequence of human GPR120 into an expression

vector for subsequent functional studies.

Materials:

Human cDNA library (e.g., from colon or adipose tissue)

High-fidelity DNA polymerase

PCR primers specific for human FFAR4

pcDNA3.1 or similar mammalian expression vector

Restriction enzymes

T4 DNA ligase

Competent E. coli

Plasmid purification kit

Protocol:

Primer Design: Design forward and reverse primers flanking the full open reading frame of

human GPR120 (NM_181745). Incorporate restriction enzyme sites into the 5' ends of the

primers for directional cloning.

PCR Amplification: Perform PCR using the human cDNA library as a template and the

designed primers with a high-fidelity DNA polymerase.

Gel Purification: Run the PCR product on an agarose gel and purify the band corresponding

to the expected size of the GPR120 cDNA.

Restriction Digest: Digest both the purified PCR product and the expression vector with the

chosen restriction enzymes.
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Ligation: Ligate the digested GPR120 insert into the linearized expression vector using T4

DNA ligase.

Transformation: Transform the ligation mixture into competent E. coli and select for colonies

on antibiotic-containing agar plates.

Plasmid Purification and Verification: Isolate plasmid DNA from several colonies and verify

the presence and correct orientation of the GPR120 insert by restriction digest and Sanger

sequencing.

Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to

GPR120 agonist stimulation.

Materials:

HEK293T cells transiently or stably expressing GPR120

Fluo-4 AM calcium indicator dye

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Probenecid

96-well black, clear-bottom plates

Fluorescence plate reader with automated injection capabilities

Protocol:

Cell Seeding: Seed GPR120-expressing HEK293T cells into a 96-well plate at a density that

will result in a confluent monolayer on the day of the assay.

Dye Loading: The next day, remove the culture medium and load the cells with Fluo-4 AM

(e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 1 hour at 37°C.
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Washing: Gently wash the cells twice with HBSS containing probenecid (to prevent dye

leakage).

Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence

reading for a few seconds.

Agonist Addition: Use the plate reader's injector to add the GPR120 agonist at various

concentrations.

Data Acquisition: Continue to record the fluorescence intensity for several minutes to capture

the peak calcium response.

Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline

fluorescence) and plot the dose-response curve to determine the EC50 value of the agonist.

β-arrestin Recruitment Assay (BRET-based)
Objective: To measure the interaction between GPR120 and β-arrestin-2 upon agonist

stimulation using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

HEK293 cells co-expressing GPR120 fused to a BRET donor (e.g., Renilla Luciferase, Rluc)

and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

Coelenterazine h (luciferase substrate)

96-well white, clear-bottom plates

Luminometer capable of simultaneous dual-emission detection

Protocol:

Cell Seeding: Seed the engineered HEK293 cells into a 96-well plate.

Agonist Stimulation: The following day, treat the cells with various concentrations of the

GPR120 agonist for a defined period (e.g., 15-30 minutes) at 37°C.
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Substrate Addition: Add coelenterazine h to each well.

BRET Measurement: Immediately measure the luminescence at two wavelengths (one for

the donor and one for the acceptor) using a BRET-compatible plate reader.

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the

change in BRET ratio against the agonist concentration to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)
Objective: To detect the phosphorylation of ERK1/2 in response to GPR120 activation.

Materials:

Cells expressing GPR120

Serum-free medium

GPR120 agonist

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Protocol:
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Serum Starvation: Plate cells and grow to ~80% confluency. Serum-starve the cells for at

least 4 hours to reduce basal ERK phosphorylation.

Agonist Treatment: Treat the cells with the GPR120 agonist for various time points (e.g., 0, 2,

5, 10, 30 minutes).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein onto an SDS-PAGE gel.

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the signal using an ECL substrate and an imaging system.

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2

antibody to normalize for protein loading.

Densitometry Analysis: Quantify the band intensities to determine the fold-change in ERK

phosphorylation.

Conclusion and Future Directions
The discovery of GPR120/FFAR4 has profoundly advanced our understanding of how dietary

fats influence metabolic health and inflammation. As a sensor for long-chain fatty acids,

GPR120 stands at the crossroads of nutrient sensing, metabolic regulation, and immune

responses. The elucidation of its dual signaling pathways, through Gαq/11 and β-arrestin-2,

has provided a molecular framework for its diverse physiological roles.
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The development of selective GPR120 agonists holds significant therapeutic promise for the

treatment of metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory

conditions. The ability to preferentially activate either the metabolic or the anti-inflammatory

arm of GPR120 signaling through biased agonism presents an exciting avenue for future drug

development.

Further research is needed to fully unravel the complexities of GPR120 signaling in different

tissues and disease states. A deeper understanding of the structural basis for ligand

recognition and biased signaling will be crucial for the design of next-generation GPR120-

targeted therapeutics. The experimental protocols and data presented in this guide provide a

solid foundation for researchers to contribute to this rapidly evolving and impactful field.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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